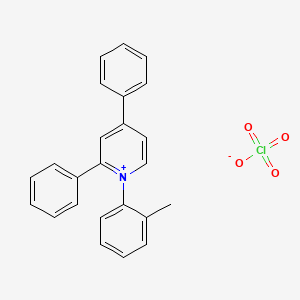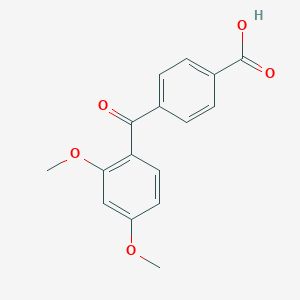
4-(2,4-Dimethoxybenzoyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-Dimethoxybenzoyl)benzoic acid is an organic compound with the molecular formula C16H14O5 It is a derivative of benzoic acid, where the benzoyl group is substituted with two methoxy groups at the 2 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dimethoxybenzoyl)benzoic acid typically involves the reaction of 2,4-dimethoxybenzoyl chloride with benzoic acid in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction can be represented as follows:
2,4-Dimethoxybenzoyl chloride+Benzoic acidPyridine, Reflux4-(2,4-Dimethoxybenzoyl)benzoic acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,4-Dimethoxybenzoyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The benzoyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of 2,4-dimethoxybenzoic acid or 2,4-dimethoxybenzaldehyde.
Reduction: Formation of 4-(2,4-dimethoxyphenyl)benzyl alcohol.
Substitution: Formation of derivatives with substituted functional groups at the methoxy positions.
Applications De Recherche Scientifique
4-(2,4-Dimethoxybenzoyl)benzoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and biological activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-(2,4-Dimethoxybenzoyl)benzoic acid involves its interaction with molecular targets such as enzymes and receptors. The methoxy groups and benzoyl moiety play a crucial role in binding to these targets, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dimethoxybenzoic acid: Similar structure but lacks the additional benzoyl group.
4-(2,4-Dimethylbenzoyl)benzoic acid: Similar structure with methyl groups instead of methoxy groups.
4-(2,4-Dihydroxybenzoyl)benzoic acid: Similar structure with hydroxyl groups instead of methoxy groups.
Uniqueness
4-(2,4-Dimethoxybenzoyl)benzoic acid is unique due to the presence of both methoxy and benzoyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
93012-65-8 |
|---|---|
Formule moléculaire |
C16H14O5 |
Poids moléculaire |
286.28 g/mol |
Nom IUPAC |
4-(2,4-dimethoxybenzoyl)benzoic acid |
InChI |
InChI=1S/C16H14O5/c1-20-12-7-8-13(14(9-12)21-2)15(17)10-3-5-11(6-4-10)16(18)19/h3-9H,1-2H3,(H,18,19) |
Clé InChI |
UQGVGCDGERBHCR-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


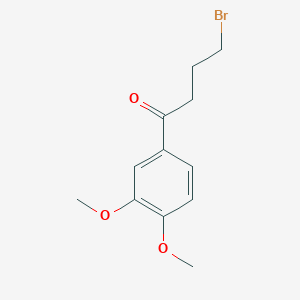
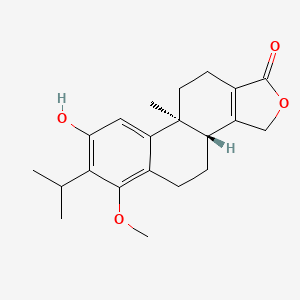
![1,2-Benzenediol, 4,6-bis(1,1-dimethylethyl)-3-[(2-hydroxyethyl)thio]-](/img/structure/B14341929.png)
![Benzamide, 4-methyl-N-[(phenylamino)carbonyl]-](/img/structure/B14341931.png)
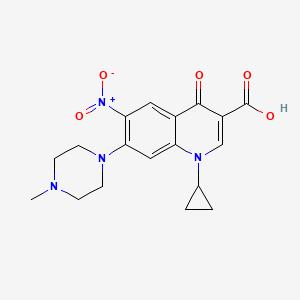
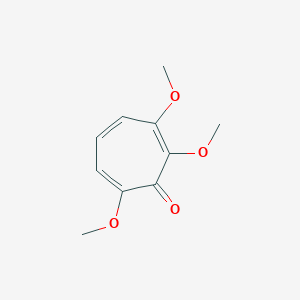
![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,17S)-8-ethoxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B14341942.png)
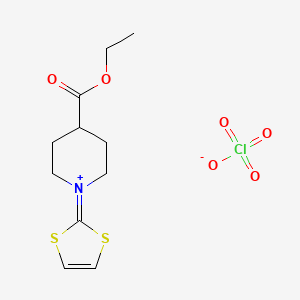
![[2-(1-Methoxycyclohexyl)ethene-1,1-diyl]bis(trimethylstannane)](/img/structure/B14341966.png)
![4-{2-[(4-Hydroxyphenyl)sulfanyl]ethyl}-1,2-diphenylpyrazolidine-3,5-dione](/img/structure/B14341967.png)
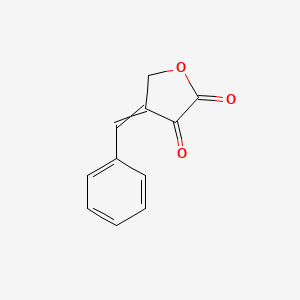
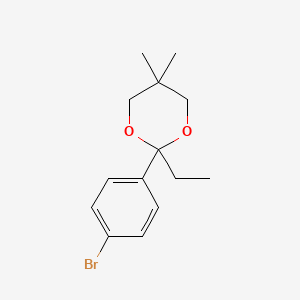
![1,1'-[1,3-Phenylenebis(methylene)]bis(3-benzylbenzene)](/img/structure/B14341979.png)
